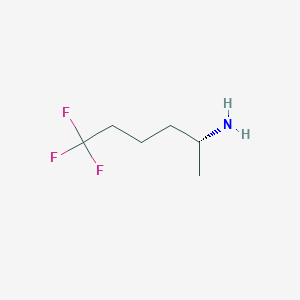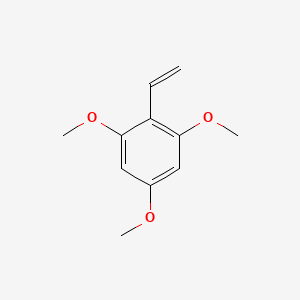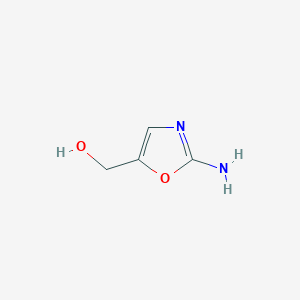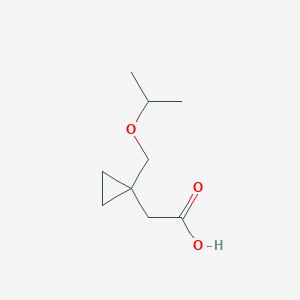
2-(1-(Isopropoxymethyl)cyclopropyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Isopropoxymethyl)cyclopropyl)acetic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol It is a derivative of cyclopropaneacetic acid, where the cyclopropyl ring is substituted with an isopropoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Isopropoxymethyl)cyclopropyl)acetic acid typically involves the reaction of cyclopropaneacetic acid with isopropoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to achieve high yield and purity. The reaction mixture is subjected to purification steps such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Isopropoxymethyl)cyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopropoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropaneacetic acid derivatives.
Scientific Research Applications
2-(1-(Isopropoxymethyl)cyclopropyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-(Isopropoxymethyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The isopropoxymethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropaneacetic acid: The parent compound without the isopropoxymethyl substitution.
1-(Mercaptomethyl)cyclopropaneacetic acid: A derivative with a mercaptomethyl group instead of isopropoxymethyl.
Uniqueness
2-(1-(Isopropoxymethyl)cyclopropyl)acetic acid is unique due to the presence of the isopropoxymethyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-[1-(propan-2-yloxymethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C9H16O3/c1-7(2)12-6-9(3-4-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
AFRSHZNLCKYZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


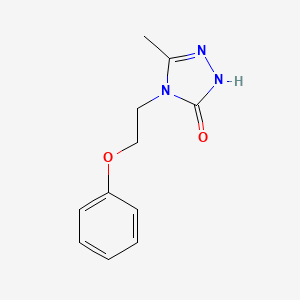

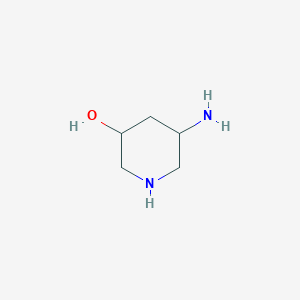
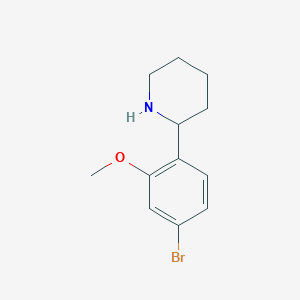
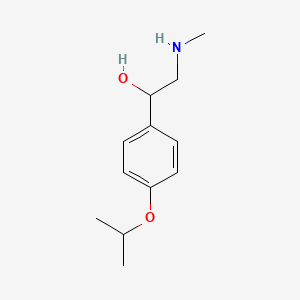
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine](/img/structure/B13602417.png)
